molecular formula C8H9BrN2O2 B12093350 4-Bromo-3-methoxybenzohydrazide

4-Bromo-3-methoxybenzohydrazide

Cat. No.: B12093350
M. Wt: 245.07 g/mol
InChI Key: LOTVJTHIDAWGKK-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzohydrazide, featuring a bromine atom at the fourth position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxybenzohydrazide typically involves the reaction of 4-bromo-3-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3-methoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Bromo-3-methoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Bromo-3-methoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Condensation Reactions: Often carried out in the presence of an acid catalyst.

    Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products:

    Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

    Condensation Reactions: Form Schiff bases, which are useful intermediates in organic synthesis.

    Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the hydrazide group.

Scientific Research Applications

4-Bromo-3-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to form Schiff bases, which have various pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxybenzohydrazide is primarily related to its ability to form Schiff bases. These bases can interact with various biological targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The exact molecular targets and pathways involved depend on the specific Schiff base formed and its structural characteristics.

Comparison with Similar Compounds

    4-Bromo-3-methoxybenzoic acid: The precursor in the synthesis of 4-Bromo-3-methoxybenzohydrazide.

    4-Methoxybenzohydrazide: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide: A Schiff base derivative with distinct biological activities.

Uniqueness: this compound is unique due to the presence of both bromine and methoxy substituents, which confer specific chemical reactivity and potential biological activities. Its ability to form Schiff bases with various aldehydes and ketones further enhances its versatility in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-3-methoxybenzohydrazide

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12)

InChI Key

LOTVJTHIDAWGKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN)Br

Origin of Product

United States

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